An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Chemical Structure, Properties, and Biological Potential
An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Chemical Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-2-chloroacetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and explores its putative biological activities based on the broader class of chloroacetamides.
Chemical Identity and Structure
N-Benzyl-2-chloroacetamide is a secondary amide featuring a benzyl substituent on the nitrogen atom and a chloroacetyl group. Its fundamental chemical identifiers and properties are summarized below.
Chemical Structure:
Figure 1: 2D structure of N-Benzyl-2-chloroacetamide.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference(s) |
| IUPAC Name | N-benzyl-2-chloroacetamide | [1] |
| CAS Number | 2564-06-9 | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCl | [1] |
| InChI Key | SRAXAXHQMCQHSH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of N-Benzyl-2-chloroacetamide are crucial for its handling, formulation, and behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 91-93 °C | [2] |
| Boiling Point | 367.5 °C at 760 mmHg (predicted) | |
| Density | 1.176 g/cm³ (predicted) | |
| Solubility | Soluble in DMSO and Methanol (slightly) | |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis
N-Benzyl-2-chloroacetamide can be synthesized via the acylation of benzylamine with chloroacetyl chloride. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of N-Benzyl-2-chloroacetamide
Materials:
-
Chloroacetyl chloride
-
Benzylamine
-
95% Ethanol
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Distilled water
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Ice
-
Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Filtration apparatus
Procedure:
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In a round-bottom flask, dissolve benzylamine in water.
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Cool the solution in an ice-water bath.
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While stirring vigorously, add four equivalents of chloroacetyl chloride dropwise to the aqueous amine solution over a period of one hour.
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After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the precipitate using a filtration apparatus and wash it with cold water.
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Dry the collected solid.
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Recrystallize the crude product from 95% ethanol to obtain pure N-Benzyl-2-chloroacetamide.[2]
Figure 2: Experimental workflow for the synthesis of N-Benzyl-2-chloroacetamide.
Biological Activity and Potential Applications
While specific biological data for N-Benzyl-2-chloroacetamide is limited in publicly available literature, the broader class of N-substituted chloroacetamides has demonstrated a range of biological activities, suggesting potential therapeutic applications.
Antimicrobial Activity
N-substituted chloroacetamides have been reported to possess significant antimicrobial activity against various bacterial and fungal strains.[2] The electrophilic nature of the chloroacetamide moiety is believed to be key to its mechanism of action.
Anticancer Potential
Recent studies have highlighted the potential of chloroacetamide derivatives as anticancer agents.[3] The proposed mechanism involves the covalent modification of cysteine residues in key proteins involved in cancer cell proliferation and survival.
Proposed Mechanism of Action: Covalent Inhibition
The chloroacetamide "warhead" is a reactive electrophile that can form a covalent bond with nucleophilic residues, particularly the thiol group of cysteine, in target proteins.[4] This irreversible inhibition can lead to the modulation of various cellular processes.
Figure 3: Proposed mechanism of action for chloroacetamide compounds.
One potential target for chloroacetamide-based inhibitors is the Hippo-YAP signaling pathway, which is a critical regulator of organ size and cell proliferation.[5] By covalently modifying key proteins in this pathway, such as the TEAD transcription factors, chloroacetamide derivatives may inhibit the transcriptional activity of YAP, leading to decreased cell proliferation and induction of apoptosis.[1] Another important target is Glutathione S-Transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[6] Inhibition of GST can sensitize cancer cells to other chemotherapeutic agents.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of N-Benzyl-2-chloroacetamide. These should be optimized for specific cell lines and microbial strains.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-Benzyl-2-chloroacetamide against selected microbial strains.
Materials:
-
N-Benzyl-2-chloroacetamide
-
Dimethyl sulfoxide (DMSO)
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Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
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96-well microtiter plates
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Bacterial or fungal inoculums (standardized to ~5 x 10⁵ CFU/mL)
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Positive control antibiotic/antifungal
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Incubator
Procedure:
-
Prepare a stock solution of N-Benzyl-2-chloroacetamide in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Add the standardized microbial inoculum to each well.
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Include a positive control (microbe with standard antibiotic/antifungal), a negative control (microbe in broth only), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of N-Benzyl-2-chloroacetamide on a cancer cell line.
Materials:
-
N-Benzyl-2-chloroacetamide
-
DMSO
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of N-Benzyl-2-chloroacetamide in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
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Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]
Safety and Handling
N-Benzyl-2-chloroacetamide is classified as an irritant and may be harmful if swallowed.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
N-Benzyl-2-chloroacetamide is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity. Based on the known properties of the chloroacetamide class of molecules, it is a promising candidate for further investigation as an antimicrobial and anticancer agent. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific molecular targets, signaling pathway interactions, and to generate quantitative data on its biological efficacy.
References
- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View Attachment [cir-reports.cir-safety.org]
